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Introduction
D-Lactose monohydrate, a disaccharide composed of D-galactose and D-glucose, is not a

conventional primary carbon source for mammalian cell culture due to the general lack of

lactase expression in most cell lines. However, its application in specialized areas of cell culture

is emerging, offering unique opportunities for process control and immunomodulation. These

notes provide detailed protocols for three key applications: modulating cell metabolism in

Chinese Hamster Ovary (CHO) cells, inducing gene expression in engineered Human

Embryonic Kidney (HEK293) cells, and modulating T-cell responses for immunology research.

Application 1: Metabolic Modulation in CHO Cells
for Biopharmaceutical Production
While CHO cells cannot directly metabolize lactose, they can utilize its constituent

monosaccharides, glucose and galactose. The slower metabolism of galactose compared to

glucose leads to a reduction in the accumulation of lactate, a critical byproduct that can inhibit

cell growth and productivity.[1][2] A common strategy is to use a combination of glucose and

galactose in a fed-batch process to shift cellular metabolism towards a more efficient state,

which can enhance recombinant protein production.[2][3]
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Cell Line Culture Condition Key Findings Reference

t-PA producing CHO

cells

Batch culture with 6

mM glucose and 14

mM galactose

Two metabolic phases

observed: initial

growth on glucose

with lactate

production, followed

by a second phase of

galactose and lactate

consumption with no

significant growth.[4]

Fc-fusion protein

producing CHO cells

Fed-batch with 40% of

total glucose replaced

by galactose

Protein titer enhanced

by 43% and total sialic

acid content increased

by 37%.[1]

IgG1 producing CHO

cells

Batch culture with

galactose

supplementation

Increased

galactosylation of the

antibody by up to 21%

without significantly

affecting cell growth or

titer.

Experimental Protocol: Fed-Batch Culture of CHO Cells
with Lactose-Derived Sugars
This protocol is synthesized based on strategies employing glucose and galactose to modulate

CHO cell metabolism.[3][5]

1. Materials:

CHO cell line producing the protein of interest

Chemically defined CHO cell culture medium (serum-free)

D-Lactose Monohydrate (cell culture grade)
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Sterile, cell culture grade water

Sterile filter units (0.22 µm)

Bioreactor or shake flasks

2. Preparation of Lactose Stock Solution (1 M):

Weigh 360.31 g of D-Lactose monohydrate.

Dissolve in 800 mL of cell culture grade water with gentle heating and stirring.

Once fully dissolved, bring the final volume to 1 L with water.

Sterilize the solution by passing it through a 0.22 µm filter.

Store in sterile aliquots at 2-8°C.

3. Fed-Batch Culture Procedure:

Batch Phase: Inoculate the CHO cells in the bioreactor or shake flasks with a starting viable

cell density of approximately 0.3-0.5 x 10^6 cells/mL in a basal medium containing a

standard glucose concentration (e.g., 4-6 g/L).

Culture at 37°C, 5-8% CO₂, and appropriate agitation.

Feeding Strategy: Begin the fed-batch strategy when the glucose level drops to a

predetermined setpoint (e.g., 2 g/L).

Prepare a feed solution containing a mixture of glucose and galactose. A common starting

point is a feed that replaces 40% of the glucose with an equimolar amount of galactose.[1] To

approximate this using a lactose stock, a more complex feeding strategy involving separate

glucose and lactose feeds would be required to precisely control the glucose-to-galactose

ratio. A simpler approach is to use a feed medium containing both glucose and galactose at

the desired concentrations.

A sample feeding strategy could involve a daily feed that maintains the glucose

concentration at a low level (e.g., 1-2 g/L) while providing galactose. For example, a feed
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solution could be prepared to deliver a final concentration of 1.5 g/L galactose to the culture.

[6]

Monitor cell density, viability, glucose, lactate, and product titer throughout the culture.

Adjust the feeding rate based on daily measurements to maintain the desired nutrient levels

and minimize lactate accumulation.
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CHO cell metabolic shift workflow.
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Application 2: Inducible Gene Expression in HEK293
Cells
The bacterial lac operon system can be adapted for inducible gene expression in mammalian

cells. In this system, a gene of interest is placed under the control of a promoter containing the

lac operator sequence. In the absence of an inducer, the LacI repressor protein binds to the

operator, preventing transcription. Lactose can act as an inducer, binding to the LacI repressor

and causing its dissociation from the operator, thereby allowing gene expression. While IPTG is

a more common and potent inducer, lactose offers a more cost-effective and less toxic

alternative.[7]

Quantitative Data Summary
Cell Line Inducer

Concentrati
on

Incubation
Time

Outcome Reference

HEK293 Lactose
75 mM

(optimal)
24 hours

Increased

GFP

expression,

especially

when co-

treated with 1

mM IPTG.[7]

HEK293 Lactose >100 mM Not specified

Cell death

due to

osmotic

shock

observed.[7]

Experimental Protocol: Lactose-Induced Gene
Expression in HEK293 Cells
This protocol is based on a study using a pCalo5-GFP-LacI vector in HEK293 cells.[7]
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HEK293 cells stably expressing the LacI repressor and the gene of interest under a lac

operator-containing promoter.

Complete growth medium (e.g., DMEM with 10% FBS).

D-Lactose Monohydrate (cell culture grade).

Sterile PBS.

24-well plates.

2. Preparation of Lactose Induction Medium:

Prepare a 1 M stock solution of D-Lactose monohydrate as described in the previous

protocol.

On the day of induction, dilute the lactose stock solution in complete growth medium to the

desired final concentrations (e.g., 25, 50, 75, 100 mM). Warm the medium to 37°C before

use.

3. Induction Protocol:

Seed the engineered HEK293 cells into a 24-well plate at a density of 1 x 10^5 cells/well.

Allow the cells to attach and grow for 24 hours.

After 24 hours, aspirate the old medium and replace it with the prepared lactose induction

medium.

Incubate the cells for the desired induction period (e.g., 24, 48 hours).

After the induction period, harvest the cells or supernatant for analysis of protein expression

(e.g., by Western blot, ELISA, or fluorescence microscopy for reporter proteins like GFP).

Logical Relationship: Lac Operon Induction in
Mammalian Cells
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Lac operon induction mechanism.

Application 3: Immunomodulation of T-Cell
Responses
Lactose has been shown to act as an antagonist of Galectin-9 (Gal-9), a protein that plays a

regulatory role in the immune system. Gal-9 interacts with the T-cell immunoglobulin and

mucin-domain containing-3 (TIM-3) receptor on T-cells, which can lead to the suppression of T-

cell responses. By blocking this interaction, lactose can inhibit the suppressive function of

regulatory T-cells (Tregs) on effector T-cells (Teffs), leading to increased production of pro-

inflammatory cytokines like IFN-γ and IL-17.
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Cell Co-culture Condition
Median IFN-γ
(ng/mL)

Median IL-17
(ng/mL)

Reference

Teffs alone Stimulated 8.8 0.83 [8]

Teffs + Tregs Stimulated 3.9 0.64 [8]

Teffs + Tregs
Stimulated +

Lactose
16.4 0.74 [8]

Experimental Protocol: T-cell Co-culture Suppression
Assay with Lactose
This protocol is a generalized procedure based on common practices for human T-cell co-

culture assays.[8]

1. Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

Treg isolation kit (e.g., CD4+CD25+CD127low/- Regulatory T Cell Isolation Kit)

Teff cell isolation (typically the CD4+CD25- fraction)

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

Human T-Activator CD3/CD28 Dynabeads

D-Lactose Monohydrate (cell culture grade)

CFSE or other cell proliferation dye

96-well U-bottom plates

2. Cell Isolation and Preparation:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Isolate Tregs (CD4+CD25+CD127low/-) and Teffs (CD4+CD25-) from the PBMCs according

to the manufacturer's protocol for the isolation kit.

Label the Teff cells with a cell proliferation dye like CFSE according to the manufacturer's

instructions. This will allow tracking of their proliferation.

3. Co-culture Setup:

Prepare a stock solution of lactose in RPMI-1640 medium and sterilize by filtration.

In a 96-well U-bottom plate, set up the following conditions in triplicate:

Teffs alone: 1 x 10^5 CFSE-labeled Teffs.

Teffs + Tregs: 1 x 10^5 CFSE-labeled Teffs co-cultured with Tregs at various ratios (e.g.,

1:1, 1:2, 1:4 Teff:Treg).

Teffs + Tregs + Lactose: 1 x 10^5 CFSE-labeled Teffs co-cultured with Tregs, with the

addition of lactose to a final concentration of, for example, 50 mM.

Add CD3/CD28 Dynabeads to all wells at a bead-to-cell ratio of 1:1 to stimulate T-cell

activation and proliferation.

Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

4. Incubation and Analysis:

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

After incubation, collect the cell culture supernatants for cytokine analysis (IFN-γ and IL-17)

by ELISA.

Harvest the cells and analyze the proliferation of the CFSE-labeled Teffs by flow cytometry. A

decrease in CFSE fluorescence intensity indicates cell division.

Signaling Pathway: Lactose Inhibition of Treg
Suppression
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Inhibition of Treg suppression by lactose.

Conclusion and Troubleshooting
The use of D-Lactose monohydrate in mammalian cell culture is context-dependent and

requires careful optimization. For CHO cells, the goal is to leverage the metabolic properties of

its monosaccharides to improve culture performance. In engineered HEK293 cells, it serves as

a cost-effective inducer for recombinant protein expression. For immunological studies, it offers

a tool to dissect specific signaling pathways.

General Troubleshooting:
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Solubility and Stability: D-Lactose monohydrate is soluble in water and cell culture media.

However, preparing high-concentration stock solutions may require gentle warming. Ensure

the stock solution is fully dissolved and sterile-filtered before adding to the medium. Lactose

is stable in solution at neutral pH.

Osmolality: The addition of high concentrations of lactose can significantly increase the

osmolality of the culture medium, potentially leading to osmotic stress and cell death, as

observed in HEK293 cells at concentrations above 100 mM.[7] It is crucial to monitor the

osmolality of the final medium, especially when using high concentrations of lactose.

Contamination: As with any supplement, ensure that the lactose stock solution is sterile to

prevent contamination of the cell culture.

Variability: The response of different cell lines to lactose or its components can vary. It is

essential to perform dose-response experiments to determine the optimal concentration for a

specific cell line and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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